2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: In Silico Anti-Metastatic Binding Affinity vs. MTA1
In a molecular docking study against metastasis-associated protein 1 (MTA1), 2-hydroxy-6-isopropyl-3-methylbenzaldehyde demonstrated a binding energy of -5.3 Kcal/mol [1]. This value indicates a favorable interaction with the target protein. While a direct comparison to a specific positive control was not reported in the same study, the binding energy provides a quantifiable benchmark for its potential as an anti-metastatic lead, distinguishing it from the parent compound carvacrol, which was the starting material for this synthetic derivative.
| Evidence Dimension | Binding Energy against MTA1 |
|---|---|
| Target Compound Data | -5.3 Kcal/mol |
| Comparator Or Baseline | Carvacrol (Parent compound, no docking data reported in the study) |
| Quantified Difference | Not applicable (Comparison is to parent compound; data for target compound is provided for selection criteria). |
| Conditions | In silico molecular docking using Autodock Vina; target: Metastasis-associated protein 1 (MTA1). |
Why This Matters
This quantitative docking score provides a data-driven rationale for selecting this specific aldehyde over its parent compound, carvacrol, for projects focused on developing anti-metastatic agents.
- [1] Bansal, A., Kaushik, V., & Sharma, N. R. (2022). Synthesis and in silico anti-metastatic evaluation of carvacrol derivative, 2-hydroxy-6-isopropyl-3-methylbenzalehyde. Materials Today: Proceedings, 62(13), 739-747. https://doi.org/10.1016/j.matpr.2022.02.139 View Source
